L-Serine, N-ethyl-
Overview
Description
L-Serine, N-ethyl- is a derivative of the amino acid L-serine. L-serine itself is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of various biomolecules such as phosphoglycerides, sphingolipids, and phosphatidylserine
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine, N-ethyl- can be synthesized through chemoenzymatic polymerization. One method involves the polymerization of L-serine ethyl ester using papain as a catalyst in an aqueous medium. The reaction proceeds at a basic pH ranging from 7.5 to 9.5, with the optimal pH being 8.5 . This method allows for the synthesis of poly(L-serine) without the need for protecting the hydroxyl group of the serine monomer.
Industrial Production Methods: Industrial production of L-serine, N-ethyl- can be achieved through high-yield fermentation processes. For example, recombinant Escherichia coli can be engineered to produce L-serine efficiently by overcoming its degradation pathways and low tolerance. By introducing a synthetic protein scaffold between SerB and EamA enzymes, the production of L-serine can be significantly enhanced .
Chemical Reactions Analysis
Types of Reactions: L-Serine, N-ethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group on the serine side chain is particularly reactive and can participate in post-translational modifications, such as phosphorylation .
Common Reagents and Conditions: Common reagents used in reactions involving L-Serine, N-ethyl- include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from reactions involving L-Serine, N-ethyl- depend on the specific reaction conditions and reagents used. For example, phosphorylation of the hydroxyl group can lead to the formation of phosphorylated serine derivatives, which have applications in biochemical research and sensor development .
Scientific Research Applications
L-Serine, N-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing polypeptides and other complex molecules. In biology, it plays a role in cell proliferation and differentiation. In medicine, L-serine and its derivatives have shown potential as neuroprotective agents for treating neurological diseases and injuries . Additionally, L-serine is involved in the synthesis of neurotransmitters and has been investigated for its therapeutic potential in conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Mechanism of Action
The mechanism of action of L-Serine, N-ethyl- involves its role as a precursor for neurotransmitters and other biomolecules. It exerts its effects through the activation of glycine receptors and the upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-serine also regulates the release of cytokines in the brain, improving cognitive function, cerebral blood flow, and promoting remyelination .
Comparison with Similar Compounds
L-Serine, N-ethyl- can be compared with other serine derivatives such as D-serine and glycine. D-serine is a co-agonist of NMDA receptors and plays a role in synaptic plasticity and neurotransmission . Glycine, another derivative of L-serine, acts on extrasynaptic receptors and is involved in inhibitory neurotransmission . The unique aspect of L-Serine, N-ethyl- is its ethyl modification, which can enhance its chemical stability and potentially broaden its applications in various fields.
List of Similar Compounds:- D-Serine
- Glycine
- Phosphatidylserine
- Serine hydroxymethyltransferase derivatives
L-Serine, N-ethyl- stands out due to its unique structural modification, which can offer distinct advantages in specific applications.
Properties
IUPAC Name |
(2S)-2-(ethylamino)-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZPEAGXXTEAV-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475627 | |
Record name | L-Serine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83293-50-9 | |
Record name | L-Serine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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